N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide, also known as CP-690,550, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide works by selectively inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. By inhibiting JAKs, N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and prevents the activation of immune cells such as T cells and B cells. This leads to a reduction in the symptoms of autoimmune diseases such as joint pain, swelling, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide in lab experiments is its selective inhibition of JAKs, which makes it a useful tool for studying the role of JAKs in the immune response. However, one limitation is that N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide. One area of research is the development of new JAK inhibitors with improved selectivity and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide and its effects on the immune system.
Métodos De Síntesis
The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves several steps, starting with the reaction of 2-cyano-4-phenylbutan-2-ol with 6-chloro-3-cyanopyridazine to form N-(2-cyano-4-phenylbutan-2-yl)-6-chloro-pyridazine-3-carboxamide. This intermediate is then reacted with pyrrolidine to produce N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has been shown to be effective in reducing the symptoms of these diseases in preclinical and clinical trials.
Propiedades
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-20(15-21,12-11-16-7-3-2-4-8-16)22-19(26)17-9-10-18(24-23-17)25-13-5-6-14-25/h2-4,7-10H,5-6,11-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQMUGZZFARDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-4-phenylbutan-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.